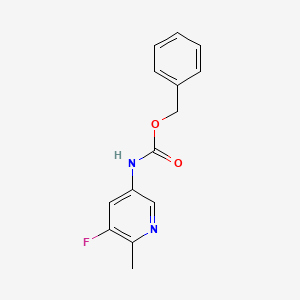
Benzyl (5-fluoro-6-methylpyridin-3-yl)carbamate
Cat. No. B8532055
M. Wt: 260.26 g/mol
InChI Key: ODYHSSUGSSSULH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08362249B2
Procedure details


To a solution of 5-fluoro-6-methyl-nicotinic acid (0.17 g, 1.10 mmol) in toluene (10 mL) is added diphenylphosphoryl azide (0.30 mL, 1.3 mmol) followed by N,N-diisopropylethylamine (0.21 mL, 1.20 mmol). The mixture is stirred at room temperature for 1 h then benzyl alcohol (0.14 mL, 1.30 mmol) is added and the reaction mixture is heated to 110° C. for 2 h. The mixture is cooled to room temperature and concentrated under reduced pressure. The residue is purified by flash silica gel chromatography using a 0-30% gradient of EtOAc/heptanes to provide 0.196 g of (5-fluoro-6-methyl-pyridin-3-yl)-carbamic acid benzyl ester as a solid.





Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([CH3:11])=[N:4][CH:5]=[C:6]([CH:10]=1)C(O)=O.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:19])C=CC=CC=1.C([N:32]([CH2:36]C)C(C)C)(C)C.[CH2:38]([OH:45])[C:39]1[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=1>C1(C)C=CC=CC=1>[CH2:38]([O:45][C:36](=[O:19])[NH:32][C:6]1[CH:5]=[N:4][C:3]([CH3:11])=[C:2]([F:1])[CH:10]=1)[C:39]1[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.17 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C(=NC=C(C(=O)O)C1)C
|
|
Name
|
|
|
Quantity
|
0.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
0.21 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Step Three
|
Name
|
|
|
Quantity
|
0.14 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred at room temperature for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture is heated to 110° C. for 2 h
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is cooled to room temperature
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue is purified by flash silica gel chromatography
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)OC(NC=1C=NC(=C(C1)F)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.196 g | |
| YIELD: CALCULATEDPERCENTYIELD | 68.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
